molecular formula C6H6N6O6 B11091389 Hexahydroxyiminocyclohexane

Hexahydroxyiminocyclohexane

Cat. No.: B11091389
M. Wt: 258.15 g/mol
InChI Key: WTAMEWBCGLRBIF-UHFFFAOYSA-N
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Description

Hexahydroxyiminocyclohexane, also known as cyclohexanone oxime, is an organic compound with the molecular formula C₆H₁₁NO. It is a colorless solid that plays a crucial role as an intermediate in the production of nylon 6, a widely used polymer. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydroxyiminocyclohexane can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows:

C6H10CO+H2NOHC6H10C=NOH+H2O\text{C}_6\text{H}_{10}\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{C}_6\text{H}_{10}\text{C=NOH} + \text{H}_2\text{O} C6​H10​CO+H2​NOH→C6​H10​C=NOH+H2​O

This reaction typically requires acidic or basic conditions to facilitate the condensation process .

Industrial Production Methods: An alternative industrial route involves the reaction of cyclohexane with nitrosyl chloride, which is a free radical reaction. This method is advantageous because cyclohexane is more cost-effective than cyclohexanone .

Chemical Reactions Analysis

Types of Reactions: Hexahydroxyiminocyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium amalgam is a typical reducing agent used for this compound.

    Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Hexahydroxyiminocyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexahydroxyiminocyclohexane exerts its effects involves the interaction of its oxime group with various molecular targets. In the Beckmann rearrangement, the oxime group undergoes a migration to form an amide, which is a crucial step in the synthesis of ε-caprolactam. This reaction involves the formation of a cyclic intermediate, which then rearranges to produce the final product .

Comparison with Similar Compounds

Hexahydroxyiminocyclohexane can be compared with other oxime compounds, such as:

    Acetoxime: Similar in structure but derived from acetone.

    Benzaldoxime: Derived from benzaldehyde and has different reactivity due to the aromatic ring.

    Butanone oxime: Derived from butanone and used in similar applications.

Uniqueness: this compound is unique due to its role in the production of nylon 6, which is not a common application for other oxime compounds. Its ability to undergo the Beckmann rearrangement efficiently makes it particularly valuable in industrial applications .

Properties

Molecular Formula

C6H6N6O6

Molecular Weight

258.15 g/mol

IUPAC Name

N-[3,5-bis(hydroxyamino)-2,4,6-trinitrosophenyl]hydroxylamine

InChI

InChI=1S/C6H6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15/h7,10-11,13,16-17H

InChI Key

WTAMEWBCGLRBIF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1N=O)NO)N=O)NO)N=O)NO

Origin of Product

United States

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